

Process Development Report: Synthesis of 6-Chloro-N-methoxy-N-methylpicolinamide

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Compound of Interest

Compound Name: *6-Chloro-N-methoxy-N-methylpicolinamide*

CAS No.: 192437-72-2

Cat. No.: B1509934

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Executive Summary

This technical guide details the synthesis of **6-Chloro-N-methoxy-N-methylpicolinamide** (CAS: 192437-72-2), a critical Weinreb amide intermediate used in the development of pyridine-based pharmaceuticals. The Weinreb amide functionality allows for the subsequent controlled nucleophilic addition of Grignard or organolithium reagents to form ketones without the risk of over-addition to tertiary alcohols.

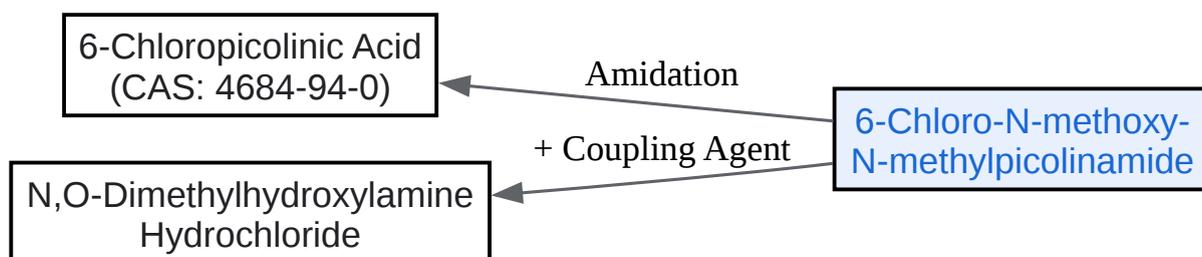
This guide prioritizes Propylphosphonic Anhydride (T3P) coupling as the primary methodology due to its superior safety profile, scalability, and ease of workup compared to traditional acid chloride routes. Alternative protocols using CDI (1,1'-Carbonyldiimidazole) and Thionyl Chloride are provided for specific resource-constrained scenarios.

Target Molecule Profile

Property	Detail
IUPAC Name	6-Chloro-N-methoxy-N-methylpyridine-2-carboxamide
CAS Number	192437-72-2
Molecular Formula	C ₈ H ₉ ClN ₂ O ₂
Molecular Weight	200.62 g/mol
Key Functionality	Weinreb Amide (N-methoxy-N-methylamide)
Precursor	6-Chloropicolinic acid (CAS: 4684-94-0)

Retrosynthetic Analysis & Strategy

The synthesis relies on the amidation of 6-chloropicolinic acid. The electron-deficient nature of the pyridine ring, further deactivated by the 6-chloro substituent, requires efficient activation of the carboxylic acid to overcome the nucleophilic resistance of the N,O-dimethylhydroxylamine salt.



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Figure 1: Retrosynthetic disconnection showing the convergence of the picolinic acid core and the amine salt.

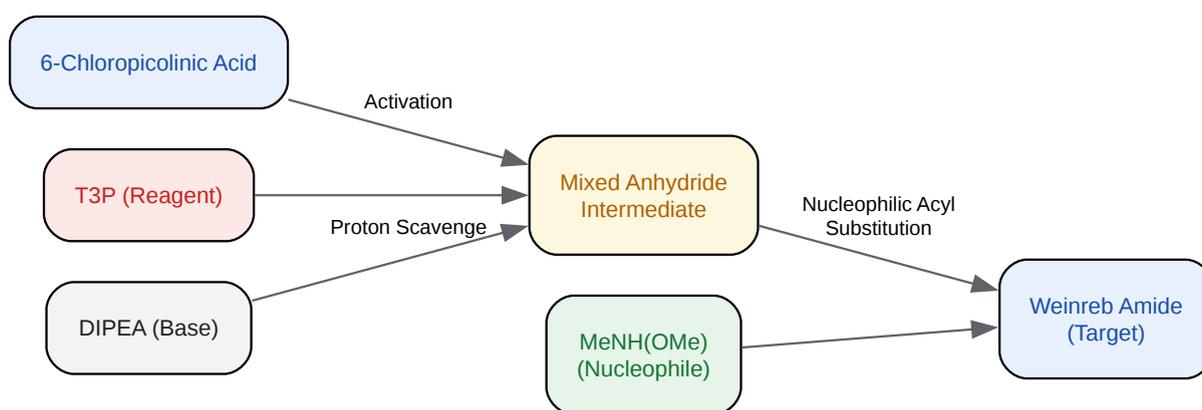
Method A: T3P-Mediated Coupling (Recommended)

Context: T3P (Propylphosphonic anhydride) is the preferred reagent for this transformation in a drug discovery or process development setting. Unlike carbodiimides (DCC/EDC), T3P

produces water-soluble byproducts, simplifying purification. It also avoids the evolution of noxious gases associated with acid chlorides.

Reaction Scheme

The reaction proceeds via a mixed anhydride intermediate formed between the carboxylic acid and the cyclic phosphonic anhydride.



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Figure 2: T3P activation pathway. The cyclic anhydride activates the acid, facilitating attack by the amine.

Experimental Protocol

Scale: 10.0 g (63.5 mmol) of 6-chloropicolinic acid.

- Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
- Solvation: Charge the flask with 6-chloropicolinic acid (10.0 g, 63.5 mmol) and N,O-dimethylhydroxylamine hydrochloride (7.43 g, 76.2 mmol, 1.2 equiv). Add anhydrous Ethyl Acetate (EtOAc) (150 mL).
 - Note: EtOAc is preferred over DMF for easier workup, provided solubility is sufficient. If the acid is insoluble, use DMF or a 10:1 EtOAc/DMF mixture.

- Base Addition: Cool the suspension to 0°C. Dropwise add DIPEA (N,N-Diisopropylethylamine) (33.2 mL, 190.5 mmol, 3.0 equiv) over 10 minutes.
 - Observation: The solution may become homogeneous as the salts are neutralized.
- Activation: Add T3P (50% w/w solution in EtOAc) (48.5 g, ~1.2 equiv) dropwise via an addition funnel or syringe pump over 20 minutes, maintaining internal temperature < 5°C.
 - Safety: T3P is moisture sensitive; keep under inert atmosphere.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 4–12 hours.
 - Monitoring: Check reaction progress via TLC (50% EtOAc/Hexanes) or LCMS. 6-chloropicolinic acid should be consumed.
- Workup:
 - Quench by slowly adding water (100 mL).
 - Separate the organic layer.[\[1\]](#)[\[2\]](#)
 - Wash the organic layer sequentially with:
 - 10% Citric Acid or 0.5M HCl (2 x 50 mL) – Removes excess amine and DIPEA.
 - Sat. NaHCO₃ (2 x 50 mL) – Removes unreacted acid and T3P byproducts.
 - Brine (50 mL).
 - Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: The crude oil often solidifies upon standing. If purity is <95%, purify via silica gel flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Expected Yield: 85–92% Appearance: White to off-white crystalline solid.

Method B: Acid Chloride Activation (Scale-Up Alternative)

Context: For multi-kilogram scales where reagent cost (T3P) is a limiting factor, the acid chloride route using Thionyl Chloride (SOCl_2) is the industry standard. This method requires strict off-gas scrubbing.

Protocol

- **Activation:** In a reaction vessel fitted with a reflux condenser and caustic scrubber, suspend 6-chloropicolinic acid (1 equiv) in Toluene (5-8 vol).
- **Chlorination:** Add Thionyl Chloride (1.5 equiv) and a catalytic amount of DMF (0.05 equiv). Heat to 70–80°C for 2-3 hours until gas evolution ceases.
- **Isolation (Optional but Recommended):** Concentrate the mixture to remove excess SOCl_2 and toluene. Re-dissolve the crude acid chloride in Dichloromethane (DCM).
- **Coupling:** In a separate vessel, dissolve N,O-dimethylhydroxylamine HCl (1.1 equiv) and Triethylamine (2.2 equiv) in DCM at 0°C.
- **Addition:** Slowly add the acid chloride solution to the amine mixture, keeping $T < 10^\circ\text{C}$.
- **Workup:** Wash with water, 1N HCl, and sat. NaHCO_3 . Concentrate to yield the product.

Analytical Characterization

To validate the synthesis, the following analytical data must be confirmed.

Technique	Expected Signal / Value	Interpretation
^1H NMR (400 MHz, CDCl_3)	δ 3.40 (s, 3H)	N-Me group (singlet)
	δ 3.75 (s, 3H)	O-Me group (singlet)
	δ 7.40–7.80 (m, 3H)	Aromatic pyridine protons
LC-MS (ESI+)	$[\text{M}+\text{H}]^+ = 201.0 / 203.0$	Characteristic Cl isotope pattern (3:1)
TLC (1:1 EtOAc/Hex)	$R_f \approx 0.4\text{--}0.5$	Distinct from starting acid ($R_f < 0.1$)

Critical Process Parameters & Troubleshooting

Chelation Control

Picolinic acid derivatives can chelate metal ions. If using Lewis acid catalysts (rare in this specific amide coupling but possible in downstream ketone synthesis), the pyridine nitrogen and the carbonyl oxygen can form stable 5-membered chelates.

- Mitigation: In the T3P and Acid Chloride routes, the acidic conditions or rapid activation generally prevent interference. However, ensure all glassware is free of transition metal residues.

Troubleshooting Table

Issue	Probable Cause	Corrective Action
Low Yield	Hydrolysis of active intermediate	Ensure solvents are anhydrous; check T3P quality.
Incomplete Conversion	Steric hindrance or insufficient base	Increase DIPEA to 3.5 equiv; ensure pH > 8 during coupling.
Impurity: Methyl Ester	Methanol contamination	Ensure no MeOH is present (e.g., from cleaning) during activation.
Racemization	N/A	Not applicable (molecule is achiral), but epimerization is a risk for chiral amino acid analogs.

References

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